

Application Notes and Protocols: SHR1653

Radioligand Binding Assay

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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

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Introduction

SHR1653 is a highly potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).^{[1][2][3][4]} It demonstrates sub-nanomolar binding affinity ($K_i < 1$ nM) and an IC_{50} of 15 nM for the human oxytocin receptor (hOTR).^{[1][2][5]} Notably, **SHR1653** exhibits over 200-fold selectivity against the structurally similar vasopressin receptors (V1a, V1b, and V2).^{[1][3]} The mechanism of action for **SHR1653** involves competitively blocking the binding of oxytocin to the OTR, which in turn suppresses the downstream Gq-mediated calcium (Ca^{2+}) signaling pathway.^[1] Due to its ability to penetrate the blood-brain barrier, **SHR1653** is being investigated for its therapeutic potential in treating central nervous system-related conditions.^{[1][3][4]}

This document provides detailed protocols for conducting a radioligand binding assay to characterize the interaction of **SHR1653** with the oxytocin receptor.

Quantitative Data Summary

The following table summarizes the key in vitro binding parameters of **SHR1653** for the human oxytocin receptor.

Parameter	Value	Receptor	Notes
IC50	15 nM	Human OTR	The half maximal inhibitory concentration required to displace a radiolabeled ligand.[2][5]
Ki	< 1 nM	Human OTR	The inhibition constant, indicating high binding affinity.[1]
Selectivity	> 200-fold	OTR vs. Vasopressin Receptors	Demonstrates high selectivity over related vasopressin receptors.[1][3]

Experimental Protocols

Radioligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptor.[6][7][8][9][10] The following protocols describe a competitive binding assay to determine the K_i of **SHR1653** for the oxytocin receptor.

Materials and Reagents

- Radioligand: [^3H]-Oxytocin or another suitable radiolabeled OTR antagonist.
- Membrane Preparation: Membranes from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
- Test Compound: **SHR1653**
- Non-specific Binding Control: A high concentration of a known, unlabeled OTR antagonist (e.g., Atosiban) or oxytocin.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

- Scintillation Cocktail
- 96-well plates
- Glass fiber filters (e.g., Whatman GF/B)
- Filtration apparatus
- Scintillation counter

Protocol 1: Membrane Preparation

- Culture cells expressing the human oxytocin receptor to ~90% confluency.
- Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Homogenize the cell suspension using a Dounce or polytron homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
- Store the membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

- Prepare serial dilutions of **SHR1653** in assay buffer. A typical concentration range would span from 10^{-12} M to 10^{-5} M.

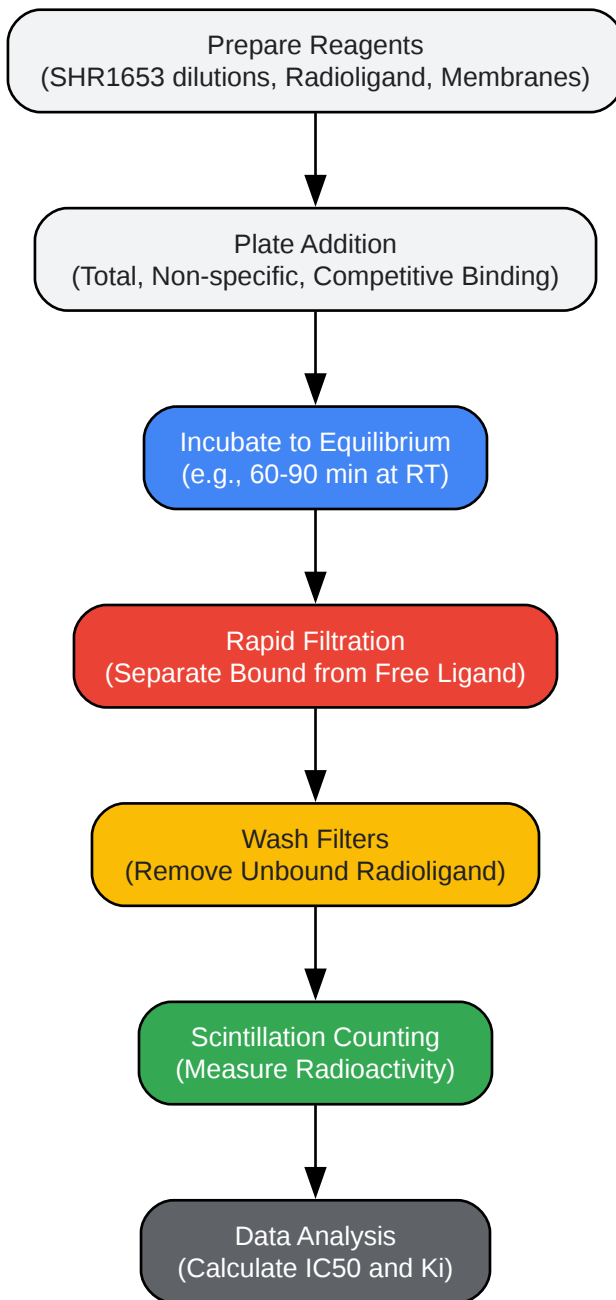
- In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3 H]-Oxytocin (at a concentration near its K_d), and 100 μ L of membrane preparation.
 - Non-specific Binding: 50 μ L of unlabeled OTR antagonist (e.g., 10 μ M Atosiban), 50 μ L of [3 H]-Oxytocin, and 100 μ L of membrane preparation.
 - Competitive Binding: 50 μ L of **SHR1653** dilution, 50 μ L of [3 H]-Oxytocin, and 100 μ L of membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

- Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the **SHR1653** concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC_{50} value of **SHR1653**.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

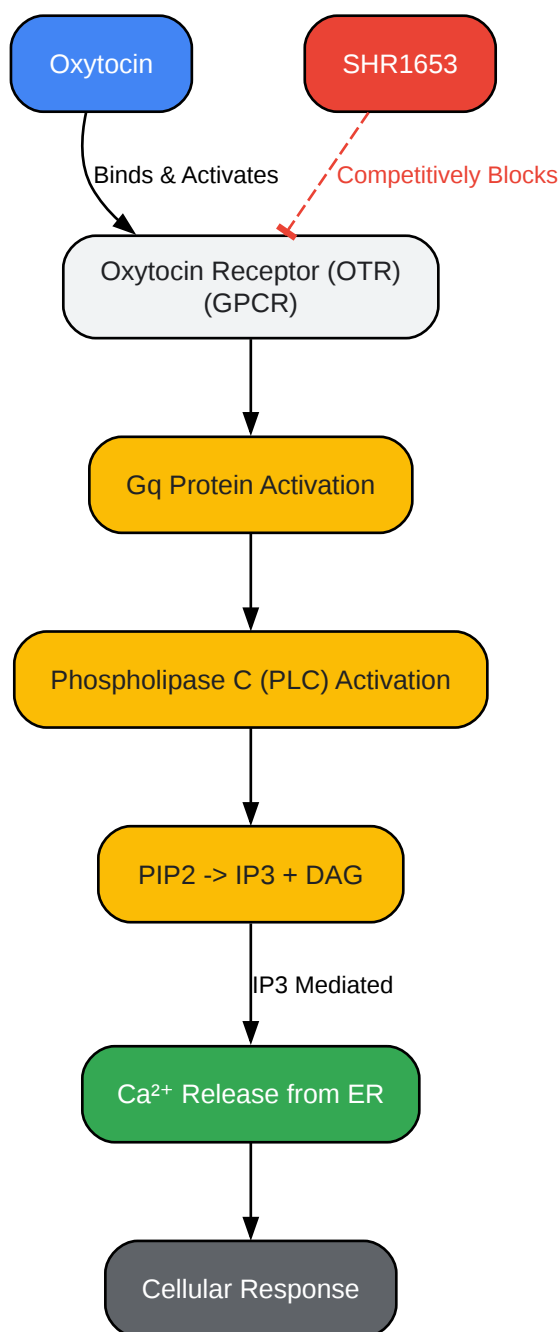
Experimental Workflow



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Caption: Workflow for the **SHR1653** competitive radioligand binding assay.

Signaling Pathway



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Caption: **SHR1653** competitively antagonizes the OTR signaling pathway.

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